2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride
Overview
Description
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C7H13N3O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Common solvents include ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine.
Substitution: Formation of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethyl halides.
Scientific Research Applications
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methylpyrazole
- 4-Amino-3,5-dimethylpyrazole
- 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Uniqueness
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and hydroxyl functional groups.
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNTJHBGUAYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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